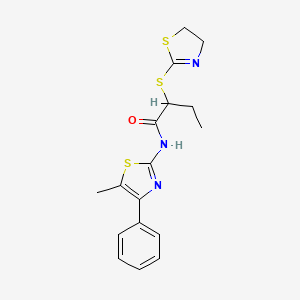
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the thiazole rings, followed by the introduction of the butanamide group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application being studied .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Similar compounds include:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer agent.
These compounds share the thiazole core but differ in their functional groups and overall structure, leading to different applications and mechanisms of action .
Properties
Molecular Formula |
C17H19N3OS3 |
|---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19N3OS3/c1-3-13(24-17-18-9-10-22-17)15(21)20-16-19-14(11(2)23-16)12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3,(H,19,20,21) |
InChI Key |
FWFVQYBFBPFQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2)SC3=NCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate](/img/structure/B10885625.png)
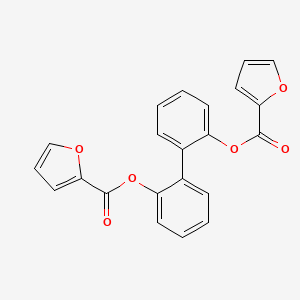
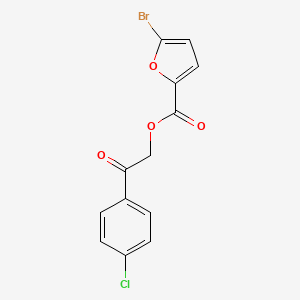
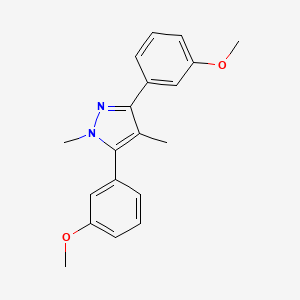
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885651.png)
![1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10885652.png)
![1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10885664.png)
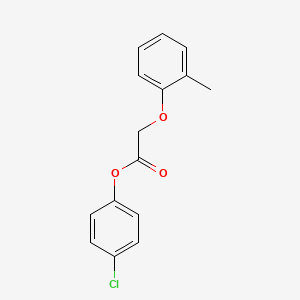
![4,4'-[(2-chlorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B10885673.png)
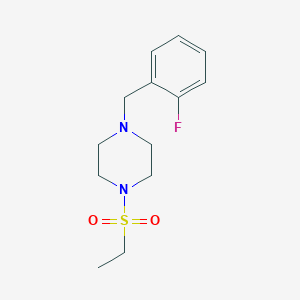
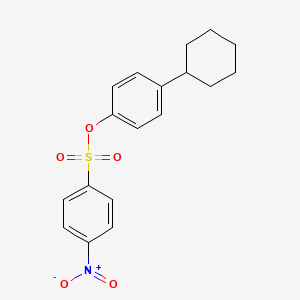
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone](/img/structure/B10885695.png)
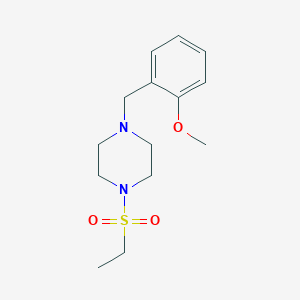
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885705.png)
